2-Amino-3-benzyloxypyridine

Catalog No.
S662935
CAS No.
24016-03-3
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-benzyloxypyridine

CAS Number

24016-03-3

Product Name

2-Amino-3-benzyloxypyridine

IUPAC Name

3-phenylmethoxypyridin-2-amine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)

InChI Key

NMCBWICNRJLKKM-UHFFFAOYSA-N

SMILES

Array

Synonyms

[(3-(Benzyloxy)pyridin-2-yl])amine; 3-Benzyloxypyridin-2-amine; 3-Benzyloxy-2-aminopyridine; 3-(Phenylmethoxy)-2-pyridinamine; NSC 298538;

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)N

The exact mass of the compound 2-Amino-3-benzyloxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-benzyloxypyridine is a highly versatile, orthogonally protected building block primarily utilized in the synthesis of complex fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. By masking the reactive 3-hydroxyl position with a robust benzyl ether, this compound prevents unwanted O-alkylation and O-phosphorylation during harsh electrophilic cyclizations and cross-coupling reactions. Its procurement is critical for the scalable manufacturing of active pharmaceutical ingredients (APIs), including atypical antipsychotics (e.g., paliperidone) and advanced kinase inhibitors, where precise regiocontrol and mild, quantitative late-stage deprotection are mandatory for commercial viability [1].

Substituting 2-amino-3-benzyloxypyridine with its unprotected analog, 2-amino-3-hydroxypyridine, introduces severe regioselectivity failures during downstream processing. The free hydroxyl group actively competes with the 2-amino group and ring nitrogen during cyclization with lactones or reaction with phosphoryl chloride (POCl3), leading to complex impurity profiles and drastically reduced yields of the target scaffolds. Conversely, utilizing a more common aliphatic ether, such as 2-amino-3-methoxypyridine, resolves the regioselectivity issue but creates a severe deprotection bottleneck; cleaving a methyl ether requires harsh Lewis acids (e.g., BBr3) that frequently degrade sensitive fused heterocyclic cores. The benzyl group specifically offers stability during aggressive annulation followed by mild, quantitative removal via catalytic hydrogenation, making it a highly viable choice for high-yield, multikilogram API synthesis [1].

Regiocontrol and Yield in Pyrido-Pyrimidine Annulation and Chlorination

During the synthesis of pyrido[1,2-a]pyrimidine scaffolds—a critical step in manufacturing antipsychotics like paliperidone—the presence of an unprotected 3-hydroxyl group leads to severe O-phosphorylation and side reactions when treated with POCl3. Utilizing 2-amino-3-benzyloxypyridine effectively blocks the oxygen nucleophile, directing the chlorination exclusively to the desired position. Industrial patent data demonstrates that the benzyl-protected route achieves a 62.3% to 75% isolated yield of the chlorinated intermediate, whereas the unprotected 2-amino-3-hydroxypyridine baseline suffers from intractable selectivity problems that render the route commercially unviable [1].

Evidence DimensionIsolated yield of chlorinated pyrido-pyrimidine intermediate
Target Compound Data62.3% - 75% yield with complete regiocontrol
Comparator Or BaselineUnprotected 2-amino-3-hydroxypyridine (Severe selectivity failures, complex mixtures)
Quantified DifferenceEnables >60% yield of pure intermediate by eliminating O-phosphorylation
ConditionsReaction with 2-acetylbutyrolactone followed by POCl3 at 90-95 °C

Ensures scalable, high-yield production of complex heterocyclic APIs by preventing costly side reactions during harsh chlorination steps.

Late-Stage Deprotection Efficiency and Core Preservation

A primary procurement driver for the benzyl ether over alternative alkyl ethers (like methoxy) is its behavior during late-stage deprotection. In the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, the benzyl group of 2-amino-3-benzyloxypyridine is cleaved via mild catalytic hydrogenation (Pd/C, H2), simultaneously achieving deprotection and, if required, targeted ring reduction. This step proceeds quantitatively (~100% yield) at room temperature. In contrast, cleaving a standard methoxy ether requires harsh reagents (e.g., BBr3 or HBr) that cause significant degradation of the newly formed nitrogen-rich heterocycles, drastically lowering the final API yield [1].

Evidence DimensionLate-stage deprotection yield and conditions
Target Compound DataQuantitative yield (~100%) via mild Pd/C hydrogenation
Comparator Or Baseline2-Amino-3-methoxypyridine (Requires harsh Lewis acids, leading to core degradation)
Quantified DifferenceQuantitative recovery vs. significant yield loss from heterocycle decomposition
ConditionsCatalytic hydrogenation (Pd/C) vs. Lewis acid-mediated ether cleavage

Maximizes the overall yield of expensive, late-stage pharmaceutical intermediates by utilizing mild, core-compatible deprotection conditions.

Electrophilic Aromatic Substitution (Bromination) Efficiency

The synthesis of advanced kinase inhibitors (e.g., c-Met and Raf inhibitors) requires functionalization at the 5-position of the pyridine ring. 2-Amino-3-benzyloxypyridine undergoes highly efficient and regioselective bromination using N-bromosuccinimide (NBS) at 0 °C, yielding 2-amino-3-benzyloxy-5-bromopyridine rapidly (within 30 minutes) and in high purity. The benzyl group sterically and electronically modulates the ring, preventing over-halogenation or oxidation that frequently plagues the unprotected 2-amino-3-hydroxypyridine baseline under similar electrophilic conditions [1].

Evidence DimensionRegioselective 5-bromination efficiency
Target Compound DataRapid (0.5 hr), clean conversion to 5-bromo derivative at 0 °C
Comparator Or BaselineUnprotected 2-amino-3-hydroxypyridine (Prone to oxidation and over-halogenation)
Quantified DifferenceHigh-purity mono-bromination vs. complex oxidation/poly-halogenation mixtures
ConditionsNBS in CH3CN at 0 °C for 30 minutes

Provides a reliable, scalable entry point for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential for modern kinase inhibitor discovery and manufacturing.

Commercial Synthesis of Atypical Antipsychotics (e.g., Paliperidone)

Directly relies on the benzyl group's ability to withstand POCl3 chlorination and its subsequent quantitative removal via Pd/C hydrogenation to form the pyrido[1,2-a]pyrimidine core without regioselectivity failures[1].

Manufacturing of Potassium-Competitive Acid Blockers

Utilizes the compound's clean bromination profile and compatibility with multikilogram-scale imidazo[1,2-a]pyridine annulation, followed by mild catalytic transfer hydrogenation to preserve the delicate heterocyclic core [2].

Development of c-Met and Raf Kinase Inhibitors

Leverages the robust protection of the 3-hydroxyl group during multi-step cross-coupling and functionalization sequences, ensuring the integrity of the aminopyridine pharmacophore during aggressive electrophilic aromatic substitutions [3].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.094963011 Da

Monoisotopic Mass

200.094963011 Da

Heavy Atom Count

15

Appearance

Powder

UNII

IYW7T7718Z

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24016-03-3

Wikipedia

3-(Benzyloxy)Pyridin-2-Amine

Dates

Last modified: 09-14-2023

Explore Compound Types